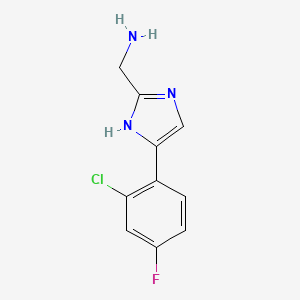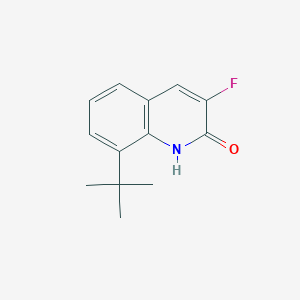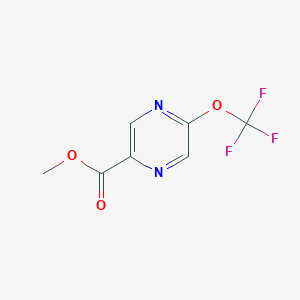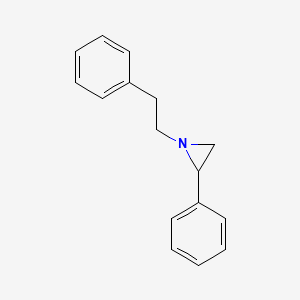
(5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-cloro-4-fluorofenil)-1H-imidazol-2-il)metanamina: es un compuesto químico que presenta una estructura única que combina un grupo fenilo sustituido con un anillo imidazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (5-(2-cloro-4-fluorofenil)-1H-imidazol-2-il)metanamina típicamente involucra los siguientes pasos:
Formación del anillo imidazol: El anillo imidazol se puede sintetizar a través de una reacción de ciclización que involucra un precursor adecuado, como una diamina y un compuesto carbonílico.
Reacciones de sustitución: El grupo fenilo se introduce a través de reacciones de sustitución, donde los átomos de cloro y flúor se agregan al anillo aromático.
Ensamblaje final: El grupo metanamina se une al anillo imidazol a través de una reacción de sustitución nucleofílica.
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden involucrar reacciones por lotes a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. Los disolventes y reactivos comunes utilizados incluyen metanol, ácido sulfúrico y cloruro de tionilo .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente involucrando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los átomos de cloro o flúor son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Varios nucleófilos, como aminas o tioles.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de imidazol correspondientes, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el anillo fenilo .
Aplicaciones Científicas De Investigación
Química:
Catálisis: El compuesto se puede utilizar como un ligando en reacciones catalíticas, mejorando la eficiencia de diversas transformaciones químicas.
Ciencia de materiales: Se puede incorporar en polímeros u otros materiales para impartir propiedades específicas, como una mayor estabilidad térmica o conductividad.
Biología:
Inhibición enzimática: El compuesto puede actuar como un inhibidor para ciertas enzimas, lo que lo hace útil en estudios bioquímicos y desarrollo de fármacos.
Sondas moleculares: Se puede utilizar como una sonda molecular para estudiar procesos biológicos a nivel celular.
Medicina:
Desarrollo de fármacos: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de nuevos productos farmacéuticos, particularmente aquellos que se dirigen a receptores o enzimas específicos.
Diagnóstico: Se puede utilizar en ensayos de diagnóstico para detectar biomoléculas específicas o marcadores de enfermedades.
Industria:
Fabricación de productos químicos: El compuesto se puede utilizar como un intermedio en la síntesis de otros productos químicos, contribuyendo a la producción de diversos productos industriales.
Agricultura: Puede utilizarse en el desarrollo de productos agroquímicos, como pesticidas o herbicidas.
Mecanismo De Acción
El mecanismo de acción de (5-(2-cloro-4-fluorofenil)-1H-imidazol-2-il)metanamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, alterando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo, impidiendo la unión del sustrato y la catálisis posterior .
Comparación Con Compuestos Similares
Compuestos similares:
Pirimidin-2-ilmetanamina: Este compuesto comparte un grupo metanamina similar pero tiene un anillo de pirimidina en lugar de un anillo de imidazol.
Ciclohexilmetanamina: Este compuesto presenta un grupo ciclohexilo en lugar de un grupo fenilo sustituido.
Singularidad:
Características estructurales: La combinación de un grupo fenilo sustituido con un anillo de imidazol y un grupo metanamina hace que (5-(2-cloro-4-fluorofenil)-1H-imidazol-2-il)metanamina sea único.
Reactividad: La presencia de átomos de cloro y flúor en el anillo fenilo puede influir en la reactividad del compuesto y las interacciones con otras moléculas.
Propiedades
Fórmula molecular |
C10H9ClFN3 |
|---|---|
Peso molecular |
225.65 g/mol |
Nombre IUPAC |
[5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9ClFN3/c11-8-3-6(12)1-2-7(8)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
Clave InChI |
FNMIFPKIJCUPKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)C2=CN=C(N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)

![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)


![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)





